(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid
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Overview
Description
(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid is an organic compound with a complex structure that includes a furan ring and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of 5-methylfuran-2-carbaldehyde with a suitable diene precursor under basic conditions. The reaction is followed by acid-catalyzed dehydration to form the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The conjugated diene system can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated pentenedioic acid derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid involves its interaction with specific molecular targets. The conjugated diene system allows it to participate in various chemical reactions, while the furan ring can interact with biological macromolecules. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E,4Z)-3-methyl-4-((5-methylthiophen-2-yl)methylene)pent-2-enedioic acid: Similar structure but with a thiophene ring instead of a furan ring.
(2E,4Z)-3-methyl-4-((5-methylpyrrole-2-yl)methylene)pent-2-enedioic acid: Similar structure but with a pyrrole ring.
Uniqueness
(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its thiophene and pyrrole analogs. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
(E,4Z)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]pent-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-7(5-11(13)14)10(12(15)16)6-9-4-3-8(2)17-9/h3-6H,1-2H3,(H,13,14)(H,15,16)/b7-5+,10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSHNWBPRAODAM-ZUVZAJTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=CC(=O)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C(=C/C(=O)O)/C)\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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